3-Bromo-2-iodo-5-nitropyridine
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Overview
Description
3-Bromo-2-iodo-5-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol It is characterized by the presence of bromine, iodine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-5-nitropyridine typically involves halogenation and nitration reactions. One common method involves the bromination of 2-iodo-5-nitropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents may also be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Reduction Reactions: The major product is 3-amino-2-iodo-5-nitropyridine.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
3-Bromo-2-iodo-5-nitropyridine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-5-nitropyridine depends on the specific application and the target moleculeFor example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the halogen atoms can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodo-3-nitropyridine: Similar in structure but with different positions of the bromine and iodine atoms.
3-Bromo-5-nitropyridine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Bromo-3-nitropyridine: Lacks the iodine atom and has different reactivity patterns.
Uniqueness
3-Bromo-2-iodo-5-nitropyridine is unique due to the presence of both bromine and iodine atoms, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C5H2BrIN2O2 |
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Molecular Weight |
328.89 g/mol |
IUPAC Name |
3-bromo-2-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H |
InChI Key |
ZDIOXNCJOHNQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)[N+](=O)[O-] |
Origin of Product |
United States |
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